Home > Products > Screening Compounds P26456 > 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine
4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine - 2383967-91-5

4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine

Catalog Number: EVT-2933949
CAS Number: 2383967-91-5
Molecular Formula: C6H9N3
Molecular Weight: 123.159
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,3-Disubstituted-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Derivatives

Compound Description: This class of compounds shares a fused pyrazole and pyrimidine ring system with 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine, but differs in the position of the nitrogen atom in the pyrimidine ring. The synthesis and reactivity of these derivatives are explored in the paper, highlighting their preparation from 5-aminopyrazole derivatives and activated alkenes like acrylonitrile. []

Relevance: 2,3-Disubstituted-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine derivatives are structurally related to 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine due to the shared fused pyrazole-pyrimidine system, making them relevant for understanding the structure-activity relationships and potential applications of this class of compounds. []

7-(3',4'-dialkoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Compound Description: These compounds represent a specific subset of tetrahydropyrazolo[1,5-a]pyrimidines with a 3,4-dialkoxyphenyl substituent at the 7-position. The research focuses on their potential as inhibitors of phosphodiesterase-4 (PDE-4), an enzyme involved in inflammatory processes. [] This suggests possible therapeutic applications for diseases like asthma, chronic obstructive pulmonary disease (COPD), arthritis, atopic dermatitis, tumor growth, and degenerative brain diseases. []

Relevance: 7-(3',4'-dialkoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine shares the core tetrahydropyrazolo[1,5-a]pyrimidine scaffold with 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine. Despite the variation in nitrogen position within the fused system and the specific substitutions, the shared core structure highlights their close relationship. [] This comparison allows for insights into the impact of structural modifications on biological activity within this family of compounds.

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives

Compound Description: This group of compounds, structurally similar to 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine, has shown promising results as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). [] The research demonstrates their ability to inhibit a broad spectrum of HBV variants, including those resistant to nucleos(t)ides. Notably, compound 45 within this group successfully reduced HBV DNA viral load in an HBV AAV mouse model through oral administration. []

Relevance: The close structural similarity between 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives and 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine, primarily the shared fused pyrazole-pyrazine core, makes them highly relevant for comparative analysis. [] Investigating their structure-activity relationships could provide valuable insights for developing novel antiviral agents.

Bis[3-phenyl-7-methyl-4,5,6,7-tetrahydropyrazolo[3,4-d]pyrimidinyl]alkane

Compound Description: This compound represents a bis-tetrahydropyrazolo[3,4-d]pyrimidine derivative, characterized by two tetrahydropyrazolo[3,4-d]pyrimidine units linked by an alkane chain. The synthesis involves the reaction of specific pyrazoles with diamines and formaldehyde. []

Relevance: Though structurally distinct from 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine, the presence of the tetrahydropyrazolo[3,4-d]pyrimidine moiety, albeit with a different arrangement of heteroatoms and substitutions, points to a shared chemical lineage. [] Understanding the reactivity and potential applications of such bis-heterocyclic compounds can contribute to a broader understanding of related systems.

N,N-dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide

Compound Description: This compound is noteworthy for its co-crystallization with a rationally designed PI3K-alpha mutant that mimics the behavior of ATR (ATM and Rad3-related) kinase. [] The complex structure elucidates the binding mode and interactions, providing valuable insights for drug discovery efforts targeting these kinases.

Relevance: This compound features a tetrahydropyrazolo[1,5-a]pyrazine core, closely resembling the structure of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine. [] Although further substituted, the shared core structure highlights a significant structural link.

Pyrazolo[1,5-c]-1,2,4-triazines, Pyrazolo[1,5-a]-1,3,5-triazines, and Pyrazolo[1,5-a]pyrimidines

Compound Description: These three classes of heterocyclic compounds are all derived from reactions involving heterocyclic amidines. [] While their specific synthetic routes and properties are not detailed in the provided abstract, their shared use of amidine starting materials suggests potential similarities in reactivity and chemical space with 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine.

Relevance: These compounds all share a pyrazole ring fused with various triazine or pyrimidine rings, showcasing a diverse range of heterocyclic frameworks closely related to 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine. [] This diversity makes them interesting comparators for studying the effects of ring size, nitrogen placement, and substituent modifications on the properties of such fused heterocyclic systems.

Overview

4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine is a heterocyclic compound belonging to the pyrazolo family, characterized by a fused pyrazole and pyridazine ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases, which are crucial in cell cycle regulation and have implications in cancer treatment.

Source and Classification

The compound can be classified under the category of nitrogen-containing heterocycles. It is synthesized through various chemical reactions involving other heterocycles or derivatives. The structural formula can be represented as follows:

  • Chemical Formula: C6_{6}H6_{6}N4_{4}
  • Molecular Weight: 134.14 g/mol
Synthesis Analysis

Methods and Technical Details

The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine typically involves several methods:

  1. Cyclization Reactions: One common approach is the cyclization of appropriate precursors such as hydrazones or hydrazines with pyridazine derivatives.
  2. Condensation Reactions: Another method involves the condensation of substituted pyrazoles with pyridazine derivatives under acidic or basic conditions.

For instance, a notable synthesis pathway includes the reaction of 3-amino-1H-pyrazole with 2,3-dichloropyridazine in the presence of a base to facilitate ring closure and formation of the desired compound .

Molecular Structure Analysis

Data

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) studies provide insights into the proton environments and confirm the structure through chemical shift values.
  • Mass Spectrometry: Mass spectrometry can be utilized to confirm molecular weight and fragmentation patterns.
Chemical Reactions Analysis

Reactions and Technical Details

4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine participates in various chemical reactions:

  1. Substitution Reactions: The nitrogen atoms in the rings can undergo electrophilic substitution reactions.
  2. Condensation Reactions: Reacting with aldehydes or ketones can lead to condensation products that may exhibit enhanced biological activity.

For example, modification at the C(2) or C(6) positions results in derivatives that show selective inhibition against specific kinases like cyclin-dependent kinase 4 (CDK4) .

Mechanism of Action

Process and Data

The mechanism by which 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine exerts its biological effects primarily involves:

  • Inhibition of Kinase Activity: The compound binds to the ATP-binding site of cyclin-dependent kinases, preventing substrate phosphorylation.
  • Selectivity for Kinases: Structural modifications enhance selectivity for certain kinases over others (e.g., vascular endothelial growth factor receptor 2 and glycogen synthase kinase 3 beta), which is crucial for minimizing side effects in therapeutic applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of nitrogen atoms in the rings.

Relevant data includes melting points and boiling points determined through thermal analysis techniques.

Applications

Scientific Uses

4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine has several applications in scientific research:

  1. Cancer Research: As an inhibitor of cyclin-dependent kinases, it plays a role in developing treatments for various cancers.
  2. Pharmaceutical Development: Its derivatives are explored for their potential as therapeutic agents against other diseases involving kinase dysregulation.
  3. Biochemical Studies: Used as a tool compound to study kinase signaling pathways and their implications in cellular processes.

Properties

CAS Number

2383967-91-5

Product Name

4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine

Molecular Formula

C6H9N3

Molecular Weight

123.159

InChI

InChI=1S/C6H9N3/c1-2-6-3-5-8-9(6)7-4-1/h3,5,7H,1-2,4H2

InChI Key

MGHAKTUKHJVSSK-UHFFFAOYSA-N

SMILES

C1CC2=CC=NN2NC1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.